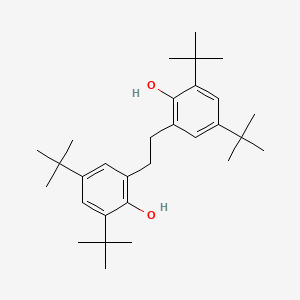
Phenol, 2,2'-(1,2-ethanediyl)bis[4,6-bis(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,2’-(1,2-ethanediyl)bis[4,6-bis(1,1-dimethylethyl)-] is a complex organic compound known for its unique structure and properties. It is characterized by the presence of phenolic groups and bulky tert-butyl groups, which contribute to its stability and reactivity. This compound is used in various scientific and industrial applications due to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-(1,2-ethanediyl)bis[4,6-bis(1,1-dimethylethyl)-] typically involves the reaction of 2,6-di-tert-butylphenol with ethylene dibromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenolic oxygen attacks the ethylene dibromide, leading to the formation of the desired bisphenol compound.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,2’-(1,2-ethanediyl)bis[4,6-bis(1,1-dimethylethyl)-] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols
Scientific Research Applications
Phenol, 2,2’-(1,2-ethanediyl)bis[4,6-bis(1,1-dimethylethyl)-] is utilized in various scientific research fields:
Chemistry: Used as a stabilizer in polymer chemistry and as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its antioxidant properties and potential use in protecting biological systems from oxidative stress.
Medicine: Explored for its potential therapeutic applications, including its role as an antioxidant in pharmaceutical formulations.
Industry: Employed as an additive in lubricants and fuels to enhance stability and performance.
Mechanism of Action
The mechanism of action of Phenol, 2,2’-(1,2-ethanediyl)bis[4,6-bis(1,1-dimethylethyl)-] involves its interaction with free radicals and reactive oxygen species. The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. This antioxidant activity is attributed to the stabilization of the phenoxyl radical formed after hydrogen donation.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2,6-bis(1,1-dimethylethyl)-
- Phenol, 4,4’-(1-methylethylidene)bis-
- 2,2’-Ethylidenebis(4,6-di-tert-butylphenol)
Uniqueness
Phenol, 2,2’-(1,2-ethanediyl)bis[4,6-bis(1,1-dimethylethyl)-] is unique due to its specific structure, which provides enhanced stability and reactivity compared to other similar compounds. The presence of bulky tert-butyl groups and the ethylene bridge contribute to its distinct chemical behavior, making it valuable in various applications.
Properties
CAS No. |
37758-52-4 |
|---|---|
Molecular Formula |
C30H46O2 |
Molecular Weight |
438.7 g/mol |
IUPAC Name |
2,4-ditert-butyl-6-[2-(3,5-ditert-butyl-2-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C30H46O2/c1-27(2,3)21-15-19(25(31)23(17-21)29(7,8)9)13-14-20-16-22(28(4,5)6)18-24(26(20)32)30(10,11)12/h15-18,31-32H,13-14H2,1-12H3 |
InChI Key |
MFZAXZRJGHLULL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CCC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















